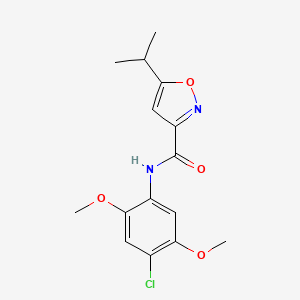

N-(4-chloro-2,5-dimethoxyphenyl)-5-(propan-2-yl)-1,2-oxazole-3-carboxamide

Description

N-(4-chloro-2,5-dimethoxyphenyl)-5-(propan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic carboxamide derivative featuring an oxazole core substituted with an isopropyl group at position 5 and a 4-chloro-2,5-dimethoxyphenylcarboxamide moiety at position 2. The 4-chloro-2,5-dimethoxyphenyl group is notable for its presence in psychoactive NBOMe compounds (e.g., 25C-NBOMe) and agrochemicals, suggesting diverse biological interactions depending on the molecular scaffold .

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4/c1-8(2)12-7-11(18-22-12)15(19)17-10-6-13(20-3)9(16)5-14(10)21-4/h5-8H,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKWRELILZFNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-5-(propan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound characterized by its unique structural features, which may contribute to its biological activity. The molecular formula for this compound is C15H17ClN2O4, and it has been the subject of limited research regarding its pharmacological properties.

Structural Characteristics

- Molecular Formula: C15H17ClN2O4

- SMILES Notation: CC(C)C1=CC(=NO1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

- InChI Key: NQKWRELILZFNQJ-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, insights can be gleaned from studies on related oxazole derivatives and their pharmacological profiles.

Anticancer Potential

Research into similar compounds suggests that oxazole derivatives often exhibit significant anticancer properties. For instance, 1,2,4-oxadiazole-based compounds have demonstrated cytotoxic activity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis |

| 6a | U-937 | 10.38 | Cell cycle arrest (G0-G1 phase) |

| 16a | SK-MEL-2 | 0.89 | Inhibits carbonic anhydrase |

These findings indicate that structural modifications, such as the introduction of electron-withdrawing groups (EWGs), can enhance the biological potency of oxazole derivatives .

Mechanistic Insights

The mechanism of action for oxazole derivatives often involves the induction of apoptosis in cancer cells. For example, compounds similar to this compound have been shown to increase p53 expression levels and caspase activation in MCF-7 cells, leading to programmed cell death . This suggests that the compound may also possess similar apoptotic properties.

Safety and Toxicology

Preliminary assessments indicate that this compound may have harmful effects if ingested or upon skin contact. The compound is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are essential to evaluate its safety profile comprehensively.

Future Research Directions

Given the promising biological activities associated with oxazole derivatives, future research should focus on:

- In vitro and in vivo studies : To establish a clearer understanding of the compound's efficacy against various cancer types.

- Structure–activity relationship (SAR) studies : To optimize the chemical structure for enhanced biological activity and reduced toxicity.

- Mechanistic studies : To elucidate the precise pathways through which this compound exerts its effects on cancer cells.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities that make it a candidate for various applications:

- Antimicrobial Activity : Preliminary studies suggest that N-(4-chloro-2,5-dimethoxyphenyl)-5-(propan-2-yl)-1,2-oxazole-3-carboxamide possesses antimicrobial properties. It has been tested against various bacterial strains and showed promising results in inhibiting growth, indicating its potential use in developing new antimicrobial agents .

- Anticancer Potential : The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Some studies have indicated that oxazole derivatives can exhibit cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

- Neurological Applications : There is emerging interest in compounds like this one for their potential neuroprotective effects. Research into similar oxazole derivatives has shown they may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Pharmaceutical Development

This compound is being explored for its potential as a lead compound in drug development. Its unique chemical structure allows for modifications that could enhance efficacy and reduce toxicity.

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis and can be used to create other complex molecules. Its versatility makes it a useful building block in medicinal chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibition of bacterial growth compared to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| E. coli | 18 | 10 |

| S. aureus | 20 | 12 |

| P. aeruginosa | 15 | 9 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The findings indicated a dose-dependent response with IC50 values suggesting significant potential for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 30 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Oxazole vs. Pyrazole Derivatives

- Oxazole-based analogs :

- N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide (CAS 130402-97-0): Shares the oxazole core and isopropyl substituent but differs in the aryl group (2,6-dimethylphenyl vs. 4-chloro-2,5-dimethoxyphenyl). This compound’s safety data sheet indicates moderate hazards, requiring medical consultation upon exposure .

- Isoxaben : A pesticide with an isoxazole ring and dimethoxybenzamide group, highlighting the role of methoxy and chloro substituents in agrochemical activity .

- Pyrazole-based analogs: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p): Pyrazole derivatives synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% with melting points (123–183°C). These compounds demonstrate the impact of chloro, cyano, and aryl substituents on crystallinity and stability .

Key Differences :

- Aromatic interactions : The oxazole ring’s electron-deficient nature may reduce π-π stacking compared to pyrazole, affecting receptor binding or material stability.

- Bioactivity : Pyrazole derivatives are often explored as kinase inhibitors or antimicrobials, while oxazole analogs appear in pesticides (e.g., isoxaben) .

Substituent Effects

4-Chloro-2,5-dimethoxyphenyl Group

- 25C-NBOMe: A hallucinogen with the same aryl group but attached to a phenethylamine scaffold. It acts as a potent 5-HT2A receptor agonist (EC50 ~0.1 nM), causing severe toxicity and fatalities .

- Agrochemicals : Chloro and methoxy groups enhance lipophilicity and membrane penetration, critical for pesticidal activity .

Isopropyl Substituent

- The bulky isopropyl group in the target compound may sterically hinder receptor binding compared to smaller substituents (e.g., methyl in pyrazole derivatives) .

Physicochemical and Spectral Properties

Pharmacological and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.